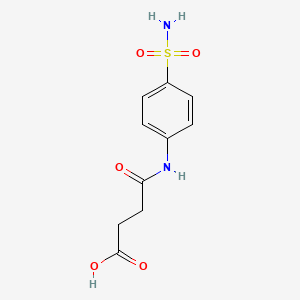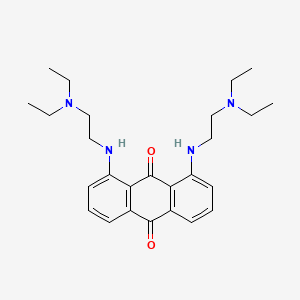
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Vue d'ensemble
Description
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione is a chemical compound with the CAS Registry Number 75312-57-1 . It is also known by the equivalent term 1,8-BDEAD .
Molecular Structure Analysis
The molecular structure of 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione can be found in various chemical databases . It’s important to note that the structure of a compound can greatly influence its properties and interactions.Physical And Chemical Properties Analysis
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione has various physical and chemical properties, including its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Applications De Recherche Scientifique
DNA Interaction and Potential Anticancer Properties
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione has been studied for its potential DNA-binding properties. A study by Islam et al. (1983) indicated that this compound, modeled on doxorubicin and mitoxantrone, exhibits DNA-binding properties consistent with an intercalative mode of binding to DNA. This suggests a potential role as a DNA-intercalating agent in cancer therapy (Islam, Neidle, Gandecha, & Brown, 1983).
Synthesis and Reactivity in Organometallic Complexes
This compound has also been used in the synthesis and study of organometallic complexes. Mariappan et al. (2013) explored the synthesis, reactivity, and X-ray crystallography of Ag+ and Cu+ complexes of anthraquinone-based selenoethers using this anthracene derivative. The research provided insights into the luminescent properties and potential applications in chemodosimetry (Mariappan, Basa, Balasubramanian, Fuoss, & Sykes, 2013).
Luminescent Sensors and Biological Probes
Additionally, this compound has been utilized in the development of luminescent sensors and biological probes. Lu et al. (2010) synthesized derivatives of 9,10-distyrylanthracene, including compounds related to 1,8-bis(2-diethylaminoethylamino)anthracene-9,10-dione, demonstrating their potential as pH sensors and biological probes due to their aggregation-induced emission characteristics (Lu et al., 2010).
Photoluminescent Properties in Organic Semiconductors
Park et al. (2010) investigated the use of derivatives of this anthracene compound in the development of organic semiconductors. Their research focused on synthesizing anthracene-containing conjugated molecules and evaluating their performance in organic thin film transistors, highlighting the material's photoluminescent properties and potential in electronics (Park, Kang, Park, Oh, Yang, Kim, & Kwon, 2010).
Propriétés
IUPAC Name |
1,8-bis[2-(diethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-5-29(6-2)17-15-27-21-13-9-11-19-23(21)26(32)24-20(25(19)31)12-10-14-22(24)28-16-18-30(7-3)8-4/h9-14,27-28H,5-8,15-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKUIJRUVUUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226270 | |
| Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
CAS RN |
75312-57-1 | |
| Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075312571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

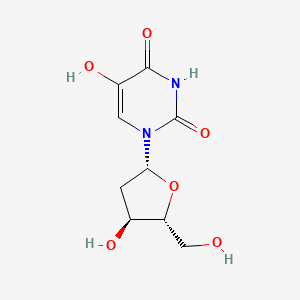
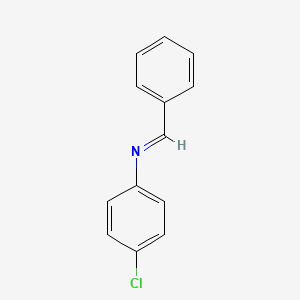
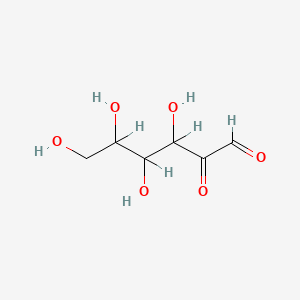
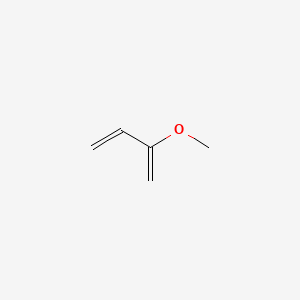
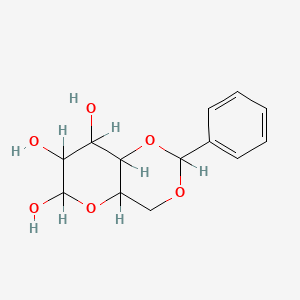
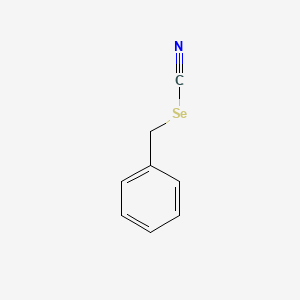
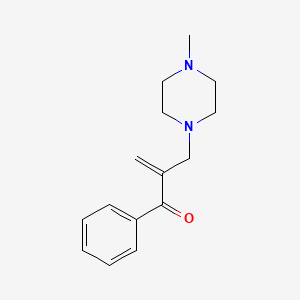
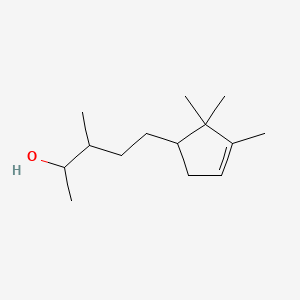
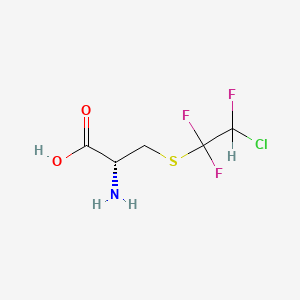
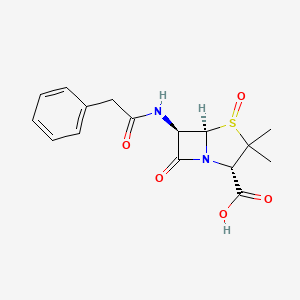
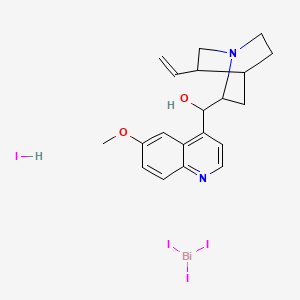
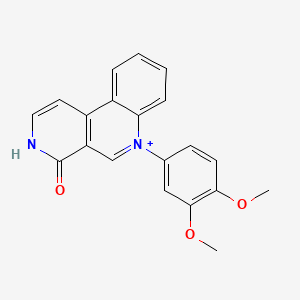
![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
